molecular formula C17H18Cl2N2O2 B562918 2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide CAS No. 698357-92-5

2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide

Cat. No.: B562918
CAS No.: 698357-92-5
M. Wt: 353.243
InChI Key: RNEYHXNPKZCUAL-UHFFFAOYSA-N
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Description

It belongs to the phenylacetic acid derivative class of NSAIDs and is utilized in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide involves several steps. One common method includes the reaction of 2,6-dichloroaniline with 2-(2,6-dichloroanilino)phenylacetic acid methyl ester under specific conditions . Another method involves the acid hydrolysis of 2-tert-butoxy-2-oxoethyl {2-[2,6-dichlorophenyl)amino]phenyl}acetate in the presence of a strong acid cationic exchange resin with SO3H groups on divinylbenzene copolymer beads .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide undergoes various chemical reactions including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide is extensively used in scientific research due to its anti-inflammatory properties. It is employed in:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: To study its effects on cellular processes and inflammation pathways.

    Medicine: In the development of new NSAIDs and in clinical trials for pain management.

    Industry: In the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: A precursor in the synthesis of various pharmaceuticals and dyes.

    2-(2,6-Dichloroanilino)phenylacetic acid: Another NSAID with similar anti-inflammatory properties.

Uniqueness

2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide is unique due to its specific molecular structure, which provides a balance of potency and reduced gastrointestinal side effects compared to other NSAIDs .

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)10-11-9-12(23-3)7-8-15(11)20-17-13(18)5-4-6-14(17)19/h4-9,20H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYHXNPKZCUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC(=C1)OC)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652545
Record name 2-[2-(2,6-Dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698357-92-5
Record name 2-[2-(2,6-Dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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